
3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one is a quinazoline-based compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential to interact with biological systems. In
作用機序
The mechanism of action of 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. It may also act by disrupting the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. It has also been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.
実験室実験の利点と制限
One advantage of using 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one in lab experiments is its potential as an anticancer and antimicrobial agent. It may also have applications in other areas of research, such as immunology and cell biology. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
将来の方向性
There are several future directions for the study of 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one. One area of interest is the optimization of its synthesis method to improve yields and purity. Another area of interest is the elucidation of its mechanism of action, which may lead to the development of more effective derivatives. Additionally, further studies are needed to explore its potential applications in other areas of research, such as immunology and cell biology.
合成法
The synthesis of 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one involves the reaction of 2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)aniline with furan-2-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction to form the desired quinazoline-based compound. This synthesis method has been reported in the literature and has been used to prepare this compound for various studies.
科学的研究の応用
The quinazoline-based compound, 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one, has been studied for its potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-15-12-5-1-2-6-13(12)19-14(9-24-16-17-10-18-20-16)21(15)8-11-4-3-7-23-11/h1-7,10H,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLALOPGMAOVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NN3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)
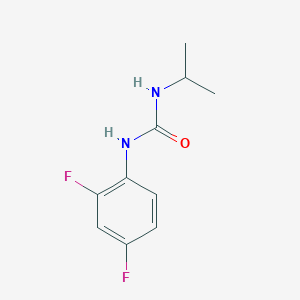
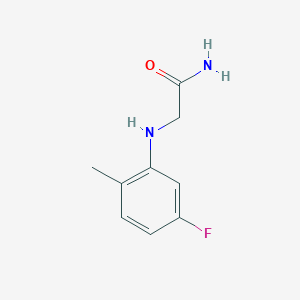
![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)
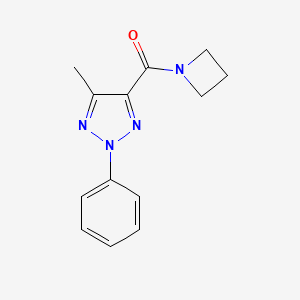
![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![7-chloro-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-propyl-1,3-benzodioxole-5-carboxamide](/img/structure/B7455716.png)
![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)
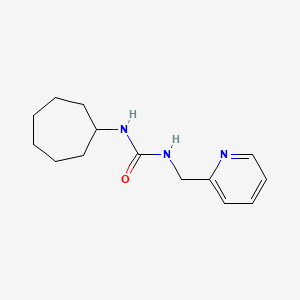

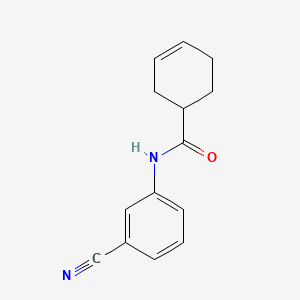

![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)